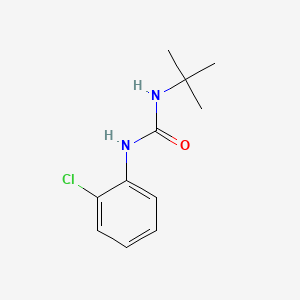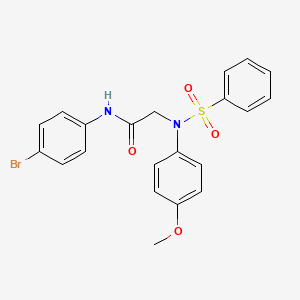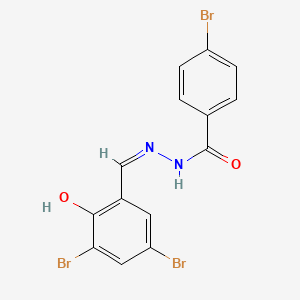![molecular formula C22H23N3O2 B6042620 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B6042620.png)
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine, also known as CTOP, is a potent and selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management and drug addiction treatment. In
Mecanismo De Acción
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine acts as a competitive antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Mu-opioid receptors play a critical role in pain processing, addiction, and reward. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine binds to the mu-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides such as enkephalins and endorphins. This leads to a decrease in the activity of the mu-opioid receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been shown to produce a range of biochemical and physiological effects in various animal models. It has been shown to block the analgesic effects of morphine, fentanyl, and other opioids, indicating its potential as a therapeutic agent for opioid addiction. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has also been shown to reduce the rewarding effects of opioids, cocaine, and other drugs of abuse, suggesting its potential as a treatment for drug addiction. In addition, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been shown to produce antinociceptive effects in various pain models, indicating its potential as an analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is also stable and easy to synthesize, which makes it a readily available tool for researchers. However, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action and requires frequent dosing. In addition, 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine-based therapies for opioid addiction and pain management. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has shown promise as a treatment for opioid addiction in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the investigation of the role of mu-opioid receptors in other physiological and pathological processes, such as stress, anxiety, and depression. Finally, the development of new 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of novel opioid analgesics and addiction therapies.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine involves several steps, including the reaction of N-benzylpiperazine with 5-methyl-3-phenylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting compound is then treated with benzylamine to obtain 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. The purity and yield of 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in pain management and drug addiction treatment. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is the primary target for most clinically used opioid analgesics. 1-benzyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been used in various preclinical studies to investigate the role of mu-opioid receptors in pain processing, addiction, and withdrawal. It has also been used to study the effects of other drugs on the mu-opioid receptor and to develop new opioid analgesics with improved safety and efficacy profiles.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17-20(21(23-27-17)19-10-6-3-7-11-19)22(26)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGCZMUUPOQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dichloro-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6042545.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6042549.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)

![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6042565.png)
![3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6042578.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6042581.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6042583.png)


![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6042613.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-2-yl]methanol](/img/structure/B6042615.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B6042623.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6042625.png)